5-(1H-Imidazol-4-yl)-2-methoxyaniline
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Overview
Description
5-(1H-Imidazol-4-yl)-2-methoxyaniline is a compound that features an imidazole ring substituted at the 4-position with an aniline group and a methoxy group at the 2-position. Imidazole derivatives are known for their broad range of biological activities and are commonly found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods for 5-(1H-Imidazol-4-yl)-2-methoxyaniline would likely follow similar principles, with adjustments made for the specific substituents on the imidazole ring .
Chemical Reactions Analysis
Types of Reactions
5-(1H-Imidazol-4-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-(1H-Imidazol-4-yl)-2-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-4-yl)-2-methoxyaniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition and catalysis. The compound can also interact with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: The parent compound of the imidazole family.
2-Methylimidazole: A derivative with a methyl group at the 2-position.
4-Nitroimidazole: A derivative with a nitro group at the 4-position.
Uniqueness
5-(1H-Imidazol-4-yl)-2-methoxyaniline is unique due to the presence of both a methoxy and aniline group on the imidazole ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)-2-methoxyaniline |
InChI |
InChI=1S/C10H11N3O/c1-14-10-3-2-7(4-8(10)11)9-5-12-6-13-9/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
PHXZQRHPAZIXTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN2)N |
Origin of Product |
United States |
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